methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate is a complex organic compound with a molecular formula of C22H16ClNO4. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a carbamoyl group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-aminobenzoic acid to form an intermediate, which is then esterified with methanol to produce the final compound. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, industrial processes may employ automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-chlorophenyl)benzoate: Similar structure but lacks the benzoyl and carbamoyl groups.
2-Benzoyl-4-chlorophenyl N-(4-methoxyphenyl)carbamate: Contains a methoxy group instead of a benzoate ester.
Uniqueness
Methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate, with the molecular formula C22H16ClNO4, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzoyl group, a chlorophenyl group, and a carbamoyl group attached to a benzoate ester. Its unique configuration contributes to its biological properties.
Property | Value |
---|---|
Molecular Weight | 393.8 g/mol |
CAS Number | 477548-60-0 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter enzymatic activity or receptor signaling pathways, leading to various biological effects. The precise mechanisms are still under investigation but are believed to involve modulation of cellular signaling pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Antibiotics evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone of up to 15 mm at concentrations of 100 µg/mL, indicating potent antimicrobial activity .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research has focused on its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Anticancer Activity
In vitro studies conducted on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), revealed that this compound significantly reduced cell viability. The IC50 values were reported as follows:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 23.31 | Induction of apoptosis |
HCT116 | 18.75 | Cell cycle arrest |
These findings suggest that the compound may act by triggering apoptotic pathways and inhibiting cell cycle progression, making it a promising candidate for further anticancer drug development .
Comparison with Similar Compounds
This compound shares structural similarities with other benzophenone derivatives known for their biological activities. For example:
Compound | Activity |
---|---|
Methyl 4-(4-chlorophenyl)benzoate | Antimicrobial |
2-Benzoyl-4-chlorophenyl N-(4-methoxyphenyl)carbamate | Anticancer |
The combination of functional groups in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds .
Properties
IUPAC Name |
methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4/c1-28-22(27)16-9-7-15(8-10-16)21(26)24-19-12-11-17(23)13-18(19)20(25)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJXVIYLWGYZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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